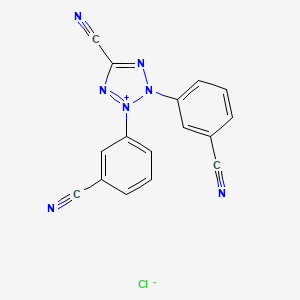

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride is a chemical compound with the molecular formula C16H10ClN7 It is known for its unique structure, which includes two cyanophenyl groups and a tetrazolium core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride typically involves the reaction of 3-cyanobenzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazolium ring. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyanophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted cyanophenyl derivatives.

Aplicaciones Científicas De Investigación

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.

Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The tetrazolium core plays a crucial role in its reactivity, enabling it to participate in redox reactions and other biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Cyano-2,3-bis(4-cyanophenyl)-2H-tetrazol-3-ium chloride

- 5-Cyano-2,3-bis(2-cyanophenyl)-2H-tetrazol-3-ium chloride

- 5-Cyano-2,3-bis(3-methylphenyl)-2H-tetrazol-3-ium chloride

Uniqueness

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride is unique due to the specific positioning of the cyanophenyl groups, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride (CAS Number: 102568-49-0) is a tetrazolium compound that has garnered attention for its biological activity, particularly in assessing cellular respiratory activity. This article provides a detailed overview of its biological properties, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₄H₉ClN₄

- Molecular Weight : 333.735 g/mol

- Appearance : Pale yellow solid, soluble in water

The primary mechanism of action for this compound involves its reduction by viable cells through the electron transport chain. This reduction results in the formation of an insoluble formazan product, which can be quantified to assess cellular respiration and viability.

Respiratory Activity Assessment

This compound is utilized extensively in microbiological assays to quantify the respiratory activity of various bacterial populations. The compound is reduced by actively respiring cells, producing a colored formazan that can be measured spectrophotometrically.

Applications in Research

- Bacterial Viability Testing : The compound serves as a vital dye to differentiate between living and dead bacteria based on their respiratory activity.

- Drug Efficacy Evaluations : It is used to assess the effectiveness of antimicrobial agents by measuring the metabolic activity of treated versus untreated bacterial populations.

- Environmental Microbiology : The compound helps evaluate microbial health in environmental samples such as water and soil.

Case Studies and Research Findings

-

Quantification of Respiring Bacteria :

A study demonstrated the use of this compound to quantify planktonic and biofilm-associated bacteria in drinking water. The results indicated that approximately 1–10% of planktonic bacteria were respiring actively, while biofilm-associated bacteria showed higher respiration rates (5–35%) depending on the substratum used . -

Biocidal Activity Assessment :

In another research study, the compound was employed to evaluate biocidal activity against Acanthamoeba species. The staining technique using this tetrazolium salt provided insights into the respiratory activity of amoebae, indicating potential applications in assessing anti-Acanthamoeba agents .

Comparative Analysis with Similar Compounds

A comparison with related tetrazolium compounds highlights differences in biological activity and applications:

Propiedades

IUPAC Name |

2,3-bis(3-cyanophenyl)tetrazol-2-ium-5-carbonitrile;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N7.ClH/c17-9-12-3-1-5-14(7-12)22-20-16(11-19)21-23(22)15-6-2-4-13(8-15)10-18;/h1-8H;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYNUWBQURWCCR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=C(N=[N+]2C3=CC=CC(=C3)C#N)C#N)C#N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704518 |

Source

|

| Record name | 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-49-0 |

Source

|

| Record name | 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.